molecular formula C23H20ClN3O3S2 B2724603 N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide CAS No. 618077-04-6

N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide

Cat. No.: B2724603
CAS No.: 618077-04-6
M. Wt: 486
InChI Key: OCXFZSYPXCBNSK-VXPUYCOJSA-N
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Description

N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a thiazolidinone ring fused to an indole scaffold. Key structural elements include:

  • A 2-thioxo-4-thiazolidinone core with a Z-configuration at the 3-position, critical for stereochemical activity .
  • An isobutyl substituent at the 3-position of the thiazolidinone ring, enhancing lipophilicity and steric bulk.
  • A 2-chlorophenylacetamide group linked to the indole nitrogen, contributing to electronic and steric interactions .

This compound belongs to a class of thiazolidinone derivatives studied for their biological activities, particularly as enzyme inhibitors (e.g., urease) .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-13(2)11-27-22(30)20(32-23(27)31)19-14-7-3-6-10-17(14)26(21(19)29)12-18(28)25-16-9-5-4-8-15(16)24/h3-10,13H,11-12H2,1-2H3,(H,25,28)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXFZSYPXCBNSK-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618077-04-6
Record name N-(2-CHLOROPHENYL)-2-[(3Z)-3-(3-ISOBUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

Property Value
Molecular Formula C23H20ClN3O3S2
Molecular Weight 486.0 g/mol
IUPAC Name N-(2-chlorophenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide
InChI Key PKPXQJRFNGCHHN-VXPUYCOJSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key starting materials include 2-chlorophenylamine, isobutyl isothiocyanate, and various indole derivatives. The process often utilizes solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require catalysts like triethylamine or pyridine to facilitate the reactions .

The biological activity of N-(2-Chlorophenyl)-2-acetamide is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects. For instance, the compound may exhibit antibacterial properties by inhibiting bacterial cell wall synthesis or affecting protein synthesis pathways .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar thiazolidinone derivatives. For example, compounds with structural similarities demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 3.91 mg/L, indicating potent antibacterial effects comparable to established antibiotics like oxacillin and cefuroxime .

Cytotoxicity and Anticancer Potential

In vitro studies have suggested that thiazolidinone derivatives may possess cytotoxic effects against various cancer cell lines. The mechanism likely involves apoptosis induction through caspase activation and disruption of mitochondrial membrane potential. Further research is necessary to elucidate the precise pathways involved in these anticancer activities .

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of thiazolidinone compounds against several bacterial strains. The results indicated that modifications in the molecular structure significantly influenced antibacterial potency, with certain derivatives exhibiting superior activity against resistant strains .
  • Cytotoxicity Assessment : In another study focusing on cancer cell lines, a derivative similar to N-(2-Chlorophenyl)-2-acetamide was tested for its ability to induce cell death in human breast cancer cells. The compound showed promising results with an IC50 value indicating effective cytotoxicity at low concentrations .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide. For instance, derivatives of thiazolidinones have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, synthesized compounds exhibited antibacterial activity surpassing that of traditional antibiotics like ampicillin and streptomycin, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
8Enterobacter cloacae0.004–0.03 mg/mL
15Trichoderma viride0.004–0.06 mg/mL
-Escherichia coliMost resistant strain

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research indicates that thiazolidinone derivatives can act as dual inhibitors of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are implicated in tumor progression and inflammation . Furthermore, the incorporation of indole moieties into these compounds has been linked to enhanced anticancer effects.

Drug Design Implications

The unique chemical structure of this compound makes it a valuable scaffold for drug design. The combination of thiazolidinone and indole rings allows for the development of new "drug-like" molecules with desired pharmacological profiles . Computational studies have also supported the design of new derivatives with optimized activity through structure–activity relationship (SAR) analyses.

Synthesis and Characterization

The synthesis of this compound involves the reaction of specific precursors under controlled conditions to yield high-purity products. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Comparison with Similar Compounds

Thiazolidinone-Indole Hybrids

Compound Name Substituents (Thiazolidinone/Indole) Key Structural Differences Biological Activity Reference
Target Compound 3-isobutyl, 2-chlorophenyl Z-configuration, isobutyl group Urease inhibition (inferred)
N-(3-Chlorophenyl)-2-[(3Z)-3-(3-(4-methylbenzyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide 3-(4-methylbenzyl), 3-chlorophenyl Para-methylbenzyl vs. isobutyl; chloro position Not specified
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene, 2-methylphenyl Benzylidene substitution; methylphenyl Anticancer (inferred)

Analysis :

  • The 2-chlorophenyl substituent (vs. 3-chlorophenyl in ) may influence electronic effects due to ortho-substitution, altering dipole moments and hydrogen-bonding capacity .

Functional Group Modifications

Acetamide-Linked Derivatives

Compound Name Substituents (Acetamide) Synthesis Yield Melting Point (°C) Key Spectral Data (IR, cm⁻¹)
Target Compound 2-Chlorophenyl Not reported Not reported C=O (1680–1700), C=S (1250–1300)
N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide Allyl, benzyl 78% 142–144 C=O (1695), C=S (1265)
N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide Benzyl, butyl 82% 155–157 C=O (1702), C=S (1270)

Analysis :

  • Higher melting points in benzyl/butyl derivatives (e.g., 155–157°C in ) suggest increased crystallinity due to aromatic stacking, whereas the target compound’s properties remain underexplored.

Urease Inhibition

While explicit IC₅₀ data for the target compound are unavailable, analogues with thiazolidinone-indole scaffolds demonstrate moderate to strong urease inhibition . For example:

  • N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide : 65% inhibition at 50 µM .
  • 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide : 72% inhibition at 50 µM .

SAR Trends :

  • Isobutyl vs. Benzyl : The isobutyl group in the target compound may improve membrane permeability due to its branched aliphatic chain, but could reduce binding affinity compared to planar benzyl groups.

Spectroscopic Characterization

  • IR: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) confirm the thiazolidinone core .
  • NMR : Distinct signals for the isobutyl group (δ 0.8–1.2 ppm for CH₃) and aromatic protons (δ 7.0–7.5 ppm) validate the structure .

Q & A

Basic Research Question: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:

  • Core Framework Construction : Build the indole-thiazolidinone hybrid via cyclocondensation of isatin derivatives with thiourea analogs under acidic conditions .
  • Acetamide Coupling : Introduce the 2-chlorophenyl acetamide moiety using chloroacetyl chloride in the presence of triethylamine, followed by reflux (4–6 hours) .
  • Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Recrystallize using pet-ether or methanol to achieve ≥95% purity .

Basic Research Question: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:
Use a combination of:

  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .
  • NMR : Analyze ¹H/¹³C spectra for indole NH (~δ 10–12 ppm), thiazolidinone C=O (~δ 165–175 ppm), and stereochemical assignment via NOESY .
  • LCMS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula .

Basic Research Question: How should preliminary biological activity assays be designed?

Methodological Answer:

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ calculations) with doxorubicin as a positive control .
  • Enzyme Inhibition : Assess kinase or protease inhibition via fluorometric assays (e.g., ATPase activity for thiazolidinone derivatives) .
  • Dose-Response Curves : Use 3–5 logarithmic concentrations (1–100 µM) in triplicate to ensure reproducibility .

Advanced Research Question: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs by replacing the isobutyl group with cyclohexyl or phenyl rings to evaluate hydrophobic interactions .
  • Bioisosteric Replacement : Substitute the thioxo group with oxo or selenoxo moieties to assess electronic effects on target binding .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data .

Advanced Research Question: What computational methods predict electronic properties and reactivity?

Methodological Answer:

  • HOMO-LUMO Analysis : Calculate energy gaps (DFT/B3LYP/6-311++G**) to predict charge transfer and redox behavior .
  • Molecular Electrostatic Potential (MESP) : Map electron-rich regions (e.g., thiazolidinone sulfur) to identify nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., with CDK2 or PARP) using GROMACS .

Advanced Research Question: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cellular thermal shift assays (CETSA) for target engagement .
  • Batch Reproducibility : Ensure consistent synthetic protocols (e.g., solvent purity, catalyst lot) to minimize variability .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test .

Advanced Research Question: What strategies optimize reaction yields for scale-up?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 4 hours) while maintaining >85% yield .
  • Catalyst Screening : Test Pd(OAc)₂ or NiCl₂ for coupling steps; optimize ligand-to-metal ratios (1:1 to 1:3) .
  • Solvent Engineering : Use DMF/water mixtures (9:1) to enhance solubility of hydrophobic intermediates .

Advanced Research Question: How to assess stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours; analyze degradation via HPLC .
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C suggests shelf-life suitability) .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; monitor photodegradation products with LCMS .

Advanced Research Question: How does crystallography clarify stereochemical ambiguity?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve the Z-configuration of the thiazolidinone-ylidene group using monoclinic P21/c space group parameters (e.g., a = 13.7 Å, β = 93.15°) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) driving crystal packing .

Advanced Research Question: What mechanistic studies identify biological targets?

Methodological Answer:

  • Pull-Down Assays : Use biotinylated probes to isolate bound proteins from cell lysates; identify via LC-MS/MS .
  • CRISPR Knockout : Validate target relevance by deleting putative genes (e.g., AKT1) and measuring resistance .
  • Molecular Docking : Screen against PDB databases (e.g., 4XDG for kinase targets) using AutoDock Vina .

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